2-(Difluoromethyl)-4-phenylthiazole

Hydrogen-bond acidity Bioisosterism Medicinal chemistry

Replace -CH₃ or -CF₃ with -CF₂H to introduce a non-ionizable, lipophilic hydrogen-bond donor without increasing log P by >0.4 units. Essential for medicinal chemistry optimization where target engagement requires HBD capacity but -OH/-NH₂ introduce metabolic instability. - **Key property**: Abraham HBD acidity A = 0.085-0.126 (CH₃/CF₃ analogs: A≈0) - **log P control**: Δlog P vs. CH₃ baseline: -0.1 to +0.4 (CF₃: +0.6 to +1.1) - **Metabolic stability**: Predicted 2-10× lower intrinsic clearance vs. 2-methyl analog in human liver microsomes - **Purity**: ≥95% (HPLC), MDL MFCD29767744

Molecular Formula C10H7F2NS
Molecular Weight 211.23 g/mol
CAS No. 2149601-28-3
Cat. No. B12067906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-phenylthiazole
CAS2149601-28-3
Molecular FormulaC10H7F2NS
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(F)F
InChIInChI=1S/C10H7F2NS/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6,9H
InChIKeyUMZCSRCSAYOUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-4-phenylthiazole: Physicochemical & Structural Profile


2-(Difluoromethyl)-4-phenylthiazole (MF: C₁₀H₇F₂NS, MW: 211.23 g/mol) is a heterocyclic building block belonging to the 2,4-disubstituted thiazole family, featuring a difluoromethyl (-CF₂H) group at the 2-position and a phenyl ring at the 4-position . The -CF₂H moiety has gained prominence in medicinal and agrochemical chemistry as a lipophilic hydrogen-bond donor that can serve as a bioisostere for hydroxyl, thiol, or amine groups, modulating both target binding and pharmacokinetic properties [1]. Regulatory-grade material is typically supplied at ≥95% purity and the compound is catalogued under MDL Number MFCD29767744 .

1 Lipophilic hydrogen-bond donor bioisostere for medicinal chemistry optimization
2 2,4-disubstituted thiazole scaffold suitable for lead diversification
3 High-purity heterocyclic building block for synthetic and SAR studies

Why 2-Methyl or 2-Trifluoromethyl Analogs Fail as Substitutes


Substituting the 2-difluoromethyl group with a methyl (-CH₃) or trifluoromethyl (-CF₃) group on the 4-phenylthiazole scaffold produces compounds with materially different hydrogen-bonding capacity, lipophilicity, and metabolic stability. The CF₂H group is unique among fluorinated alkyls in acting as a lipophilic hydrogen-bond donor (Abraham's A ≈ 0.10), a property entirely absent in -CH₃ and -CF₃ [1]. Additionally, the incremental octanol/water partition coefficient (Δlog P) for CF₂H vs. CH₃ spans −0.1 to +0.4 depending on the aryl substitution pattern, whereas CF₃ substitution consistently increases log P by +0.6 to +1.1 [1]. These differences directly impact target engagement, solubility, and metabolic clearance, rendering simple replacement problematic for any application where biological recognition or pharmacokinetic profile is critical. The evidence below quantifies these differences.

Property
2-CF₂H (Target)
2-CH₃ Analog
2-CF₃ Analog
H-bond donor capacity
Yes (lipophilic donor)
Absent
Absent
Δlog P relative to CH₃
−0.1 to +0.4
0 (baseline)
+0.6 to +1.1
Predicted metabolic stability
Higher (C–F bond strength)
Labile C–H bonds
Stable but over-lipophilic risk

Simple substitution with methyl or trifluoromethyl analogs alters hydrogen bonding, lipophilicity, and metabolic profile — validation required before use.

Quantitative Differentiation vs. Closest 2-Substituted Analogs


Hydrogen-Bond Donor Capacity: CF₂H vs. CH₃ and CF₃

The difluoromethyl group on 2-(difluoromethyl)-4-phenylthiazole acts as a lipophilic hydrogen-bond donor with an Abraham's A parameter of 0.085–0.126 (measured on difluoromethyl anisoles and thioanisoles), comparable to thiophenol (A ≈ 0.13), aniline (A ≈ 0.16), and secondary amines (A ≈ 0.10). In contrast, the methyl group (2-methyl-4-phenylthiazole) and the trifluoromethyl group (2-trifluoromethyl-4-phenylthiazole) exhibit A ≈ 0, i.e., no hydrogen-bond donor capacity [1]. This property enables CF₂H-substituted thiazoles to engage in specific, directional interactions with biological targets that are unavailable to their CH₃ or CF₃ counterparts.

H-Bond Donor Capacity
Class-level
CF₂H A=0.085–0.126 vs CH₃/CF₃ A≈0
Directional H-bond interactions possible only with CF₂H
Measured on anisole/thioanisole models; scaffold-specific variation expected
Hydrogen-bond acidity Bioisosterism Medicinal chemistry

Lipophilicity Fine-Tuning: Δlog P Comparison

Replacing the 2-methyl group (2-methyl-4-phenylthiazole) with a difluoromethyl group modulates log P by −0.1 to +0.4 units (Δlog P = log P(CF₂H) − log P(CH₃)), whereas replacement with CF₃ increases log P by significantly larger margins (+0.6 to +1.1 units) [1]. This positions 2-(difluoromethyl)-4-phenylthiazole in a narrow, therapeutically desirable lipophilicity window that is not accessible with CH₃ or CF₃ analogs when maintaining the same core scaffold.

Lipophilicity Fine-Tuning
Class-level
Δlog P (CF₂H−CH₃) = −0.1 to +0.4
Narrow, moderate lipophilicity window vs. large CF₃ increase
Shake-flask log P on substituted aryl pairs; may shift with scaffold
Lipophilicity log P ADME optimization

Metabolic Stability: Resistance to Oxidative Demethylation

The CF₂H group replaces the metabolically labile C–H bonds of a methyl substituent with stronger C–F bonds (bond dissociation energy: C–F ≈ 116 kcal/mol vs. C–H ≈ 99 kcal/mol). While no direct microsomal stability data for 2-(difluoromethyl)-4-phenylthiazole were identified, class-level evidence from matched molecular pairs shows that CF₂H-for-CH₃ substitution consistently reduces intrinsic clearance (CL_int) in human liver microsomes by 2- to 10-fold depending on the scaffold [1][2]. This translates to a longer predicted half-life and lower first-pass extraction for the CF₂H analog compared to 2-methyl-4-phenylthiazole.

Metabolic Stability
Class-level
Predicted 2–10× lower CL_int vs CH₃ analog
Supports longer half-life, reduced first-pass extraction
Matched-pair trend in human liver microsomes; direct data unavailable
Metabolic stability CYP450 oxidation Drug metabolism

Agrochemical Utility: Herbicidal Thiazole Scaffold Incorporating the CF₂H Motif

Patent EP4058449B1 (active, European Patent Office) discloses herbicidal thiazole compounds wherein the difluoromethyl group appears as a preferred substituent for achieving broad-spectrum weed control. Although the patent does not explicitly exemplify 2-(difluoromethyl)-4-phenylthiazole, the general Formula (I) encompasses this substitution pattern and multiple specific examples feature a thiazole core bearing a CF₂H group. In class-level comparison, CF₂H-substituted thiazoles in this patent series exhibited herbicidal activity at application rates of 50–500 g/ha against key weed species [1]. This suggests that 2-(difluoromethyl)-4-phenylthiazole may serve as a direct synthetic intermediate for accessing patented proprietary agrochemicals, a role unlikely to be fulfilled by the 2-methyl or 2-unsubstituted analogs.

Agrochemical Utility
Supporting evidence
Herbicidal CF₂H-thiazoles at 50–500 g/ha
Key intermediate for patent-protected herbicide series
Patent EP4058449B1; quantitative comparative data limited
Herbicide Agrochemical intermediate Thiazole SAR

Procurement-Relevant Application Scenarios


Lead Optimization Requiring a Lipophilic H-Bond Donor

When a 4-phenylthiazole-based hit or lead compound requires a non-ionizable, lipophilic hydrogen-bond donor at the 2-position to improve target binding or selectivity, 2-(difluoromethyl)-4-phenylthiazole is the appropriate building block. Its CF₂H group provides a hydrogen-bond acidity parameter A of 0.085–0.126, whereas 2-methyl- and 2-trifluoromethyl-4-phenylthiazole analogs are incapable of donating a hydrogen bond (A ≈ 0) [1]. This property is critical for engaging hydrogen-bond acceptor sites in enzyme active sites or receptor pockets without introducing the polarity and metabolic liability of an -OH or -NH₂ group.

ADME Balancing via Precise log P Adjustment

In optimization campaigns where log P must be maintained between 2 and 4 for optimal permeability and solubility, replacing 2-methyl-4-phenylthiazole (log P baseline) with 2-(difluoromethyl)-4-phenylthiazole adjusts log P by −0.1 to +0.4 units, a subtle change. In contrast, the 2-trifluoromethyl analog would increase log P by +0.6 to +1.1 units, potentially pushing the compound beyond the ideal lipophilicity range and increasing the risk of metabolic instability, hERG binding, and promiscuity [1]. This positions the CF₂H compound as the preferred intermediate when fine control of lipophilicity is required.

Synthesis of Metabolically Stabilized Preclinical Candidates

When a 4-phenylthiazole scaffold is identified as a promising pharmacophore but the 2-methyl analog suffers from rapid oxidative metabolism (e.g., CYP3A4/2C9-mediated methyl hydroxylation), 2-(difluoromethyl)-4-phenylthiazole is predicted to exhibit 2–10× lower intrinsic clearance in human liver microsomes based on class-level matched molecular pair data [1][2]. This improved stability is critical for achieving adequate exposure in rodent PK studies and for reducing the formation of potentially reactive aldehyde metabolites.

Agrochemical Intermediate for Herbicidal Thiazole Series

For CROs and agrochemical companies developing proprietary herbicides based on the thiazole chemotype disclosed in EP4058449B1, 2-(difluoromethyl)-4-phenylthiazole serves as a key synthetic intermediate to access the claimed chemical space. The patent demonstrates that CF₂H-substituted thiazoles achieve herbicidal efficacy at 50–500 g/ha, and using the correct intermediate ensures fidelity to the patented structures and biological activity profiles [1].

Application
Selection Property
Validation Focus
Lead optimization requiring lipophilic H-bond donor
CF₂H hydrogen-bond donor capability
Target binding and selectivity assays
ADME balancing via precise log P adjustment
Controlled lipophilicity modulation window
log P measurement and metabolic stability screening
Synthesis of metabolically stabilized preclinical candidates
Predicted lower intrinsic clearance
Microsomal stability and rodent PK studies
Agrochemical intermediate for herbicidal thiazole series
CF₂H-thiazole scaffold matching patent claims
Herbicidal activity and structural fidelity assessment

Technical Documentation Hub

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23 linked technical documents
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